EMD534085
Overview
Description
EMD-534085 is a potent and selective inhibitor of the mitotic kinesin-5 protein, also known as Eg5. This protein plays a crucial role in the process of mitosis, specifically in the formation of the mitotic spindle, which is essential for the segregation of chromosomes during cell division. By inhibiting Eg5, EMD-534085 induces mitotic arrest, leading to cell death. This compound has demonstrated significant preclinical antitumor activity and is being investigated for its potential use in cancer therapy .
Preparation Methods
The synthesis of EMD-534085 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of EMD-534085 is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as halides and amines.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and yield.
Industrial production methods for EMD-534085 involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield. This may include the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
EMD-534085 undergoes several types of chemical reactions, including:
Oxidation: EMD-534085 can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: EMD-534085 can undergo substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or dimethyl sulfoxide, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various oxidized, reduced, or substituted derivatives of EMD-534085 .
Scientific Research Applications
EMD-534085 has a wide range of scientific research applications, including:
Chemistry: EMD-534085 is used as a tool compound to study the inhibition of mitotic kinesin-5 and its effects on cell division. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, EMD-534085 is used to investigate the role of mitotic kinesin-5 in cell division and its potential as a target for cancer therapy. It is also used in studies of cell cycle regulation and apoptosis.
Medicine: EMD-534085 is being investigated for its potential use in cancer therapy, particularly in the treatment of solid tumors and lymphomas. .
Mechanism of Action
The mechanism of action of EMD-534085 involves the inhibition of the mitotic kinesin-5 protein, also known as Eg5. This protein is essential for the formation of the mitotic spindle, which is required for the segregation of chromosomes during cell division. By binding to the allosteric pocket of Eg5, EMD-534085 prevents the formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making EMD-534085 a promising candidate for cancer therapy .
Comparison with Similar Compounds
EMD-534085 is unique among Eg5 inhibitors due to its high potency and selectivity. Similar compounds include:
Monastrol: The first selective inhibitor of mitotic kinesin-5, which also induces mitotic arrest but has lower potency compared to EMD-534085.
Ispinesib: Another potent Eg5 inhibitor that has shown promising results in preclinical and clinical studies.
Filanesib: An Eg5 inhibitor with a different chemical structure but similar mechanism of action
Compared to these compounds, EMD-534085 has demonstrated superior potency and selectivity, making it a valuable tool for research and a promising candidate for therapeutic development .
Biological Activity
EMD534085 is a potent and selective inhibitor of the mitotic kinesin-5 (Eg5), which plays a crucial role in the assembly of the mitotic spindle during cell division. This compound has garnered attention due to its significant biological activity, particularly in inducing apoptosis in cancer cells during mitotic arrest. The following sections provide a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
Pharmacological Properties
- Target : Kinesin-5 (Eg5)
- IC50 : 8 nM, indicating high potency against its target .
- Selectivity : this compound exhibits selectivity for kinesin-5, showing no significant inhibition of other tested kinesins at concentrations up to 10 µM .
This compound induces rapid cell death in various cancer cell lines, particularly HL60 cells, by causing mitotic arrest. The mechanism involves several key processes:
- Mitotic Arrest : this compound causes cells to enter mitosis but prevents proper spindle formation, resulting in monopolar spindles and prolonged mitotic arrest .
- Apoptosis Induction : During this arrest, the compound activates apoptotic pathways:
- Cell Cycle Dynamics : Cells treated with this compound exhibit significant accumulation of phospho-Histone H3, indicating active mitosis .
In Vitro Studies
A variety of studies have explored the effects of this compound on different cancer cell lines:
- Cell Lines Tested : HeLa, MCF7, HL60, Colo 205, and others.
- Treatment Concentration : Most studies utilized a saturating concentration of 500 nM to evaluate drug response.
- Cell Death Kinetics : Time-lapse microscopy revealed that cells treated with this compound undergo vigorous blebbing and eventual lysis after prolonged mitotic arrest .
Cell Line | Mitotic Arrest (%) | Apoptosis Induction | Notes |
---|---|---|---|
HL60 | Nearly 100% | Yes | Rapid death during mitotic arrest |
HeLa | High | Variable | Response varies across cell types |
MCF7 | High | Yes | Consistent with other K5 inhibitors |
In Vivo Studies
In vivo experiments using mouse models have demonstrated the antitumor efficacy of this compound:
- Tumor Models : Colo 205 xenografts were used to assess the drug's impact on tumor growth.
- Dosage : Administered doses ranged from 10 mg/kg to 20 mg/kg.
- Findings : A dose-dependent increase in the mitotic index was observed at 8 hours post-treatment, confirming effective induction of mitotic arrest in tumors .
Clinical Studies
A Phase I clinical trial assessed the safety and pharmacokinetics of this compound in patients with refractory solid tumors:
- Participants : 44 patients received the treatment.
- Maximum Tolerated Dose (MTD) : Established at 108 mg/m²/day.
- Adverse Effects : Commonly reported effects included asthenia (50%) and neutropenia (32%). No complete or partial responses were observed; however, stable disease was noted in 52% of patients .
Properties
IUPAC Name |
1-[[(2R,4aS,5R,10bS)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]-3-[2-(dimethylamino)ethyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31F3N4O2/c1-32(2)13-12-29-24(33)30-15-18-9-10-19-22(16-6-4-3-5-7-16)31-21-11-8-17(25(26,27)28)14-20(21)23(19)34-18/h3-8,11,14,18-19,22-23,31H,9-10,12-13,15H2,1-2H3,(H2,29,30,33)/t18-,19+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARIUIDCPUZLKZ-FUKQBSRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)NCC1CCC2C(NC3=C(C2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCNC(=O)NC[C@H]1CC[C@H]2[C@@H](NC3=C([C@H]2O1)C=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235147 | |
Record name | EMD-534085 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858668-07-2 | |
Record name | EMD-534085 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858668072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMD-534085 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90235147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMD-534085 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL67QX8036 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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